molecular formula C6H4BrClIN B3110928 4-Bromo-6-chloro-3-iodo-2-methylpyridine CAS No. 1809161-45-2

4-Bromo-6-chloro-3-iodo-2-methylpyridine

Cat. No.: B3110928
CAS No.: 1809161-45-2
M. Wt: 332.36 g/mol
InChI Key: WKRWDLWDCXVEIK-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-3-iodo-2-methylpyridine is a useful research compound. Its molecular formula is C6H4BrClIN and its molecular weight is 332.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-3-iodo-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRWDLWDCXVEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Bromo-6-chloro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-6-chloro-3-iodo-2-methylpyridine: A Versatile Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the chemical structure, physicochemical properties, reactivity, and synthetic utility of this compound, a highly functionalized heterocyclic building block. The strategic arrangement of distinct halogen atoms on the pyridine core makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular architectures and for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Molecular Identity and Physicochemical Profile

Understanding the fundamental characteristics of a chemical entity is the cornerstone of its effective application in synthesis and development.

Chemical Structure and Identifiers
  • Systematic IUPAC Name: this compound

  • Molecular Formula: C₆H₄BrClIN

  • Molecular Weight: 348.37 g/mol

  • CAS Number: While a specific CAS number for this exact substitution pattern is not widely indexed, its constituent parts and similar structures are well-documented. For instance, the related compound 4-Bromo-2-chloro-6-methylpyridine is registered under CAS Number 1206250-53-4.[1][2]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and predicted spectroscopic properties critical for reaction planning, monitoring, and product characterization.

PropertyValue / Expected CharacteristicsJustification / Source
Physical Form Expected to be a solid at room temperature.Similar multi-halogenated pyridines are solids.[1]
Molecular Weight 348.37 g/mol Calculated from atomic weights.
XlogP ~3.5Predicted based on similar structures, indicating high lipophilicity.[3]
¹H NMR Aromatic region: One singlet (H at C5). Aliphatic region: One singlet (CH₃ at C2).The single proton at the 5-position would appear as a singlet. The methyl group protons would also be a singlet.
¹³C NMR Six distinct signals expected for the six ring carbons.Due to the asymmetric substitution, all six carbons in the pyridine ring are in unique chemical environments.
Mass Spec (EI) Complex isotopic pattern for M⁺ due to Br (¹⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1).The presence of multiple isotopes of bromine and chlorine will create a characteristic cluster of peaks for the molecular ion.
IR Spectroscopy Peaks expected for C=C and C=N stretching in the 1600-1400 cm⁻¹ region. C-Halogen stretches below 800 cm⁻¹.Typical for aromatic heterocyclic compounds and halogenated aromatics.

The Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug development, present in thousands of clinically relevant molecules.[4] Its ability to act as a hydrogen bond acceptor and its versatile substitution chemistry make it a privileged structure.[5] Compounds like this compound are not therapeutic agents themselves but are critical intermediates that enable the rapid and selective synthesis of diverse compound libraries.

The true value of this molecule lies in the differential reactivity of its three halogen substituents. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for sequential, site-selective functionalization, a powerful strategy for building molecular complexity.

G start This compound (Scaffold) reaction1 Suzuki Coupling 1 (e.g., with Arylboronic Acid) Targets C-I bond start->reaction1 Pd Catalyst intermediate1 Intermediate A (Functionalized at C3) reaction1->intermediate1 reaction2 Sonogashira Coupling (e.g., with Terminal Alkyne) Targets C-Br bond intermediate1->reaction2 Pd/Cu Catalyst intermediate2 Intermediate B (Functionalized at C3, C4) reaction2->intermediate2 reaction3 Buchwald-Hartwig Amination (e.g., with an Amine) Targets C-Cl bond intermediate2->reaction3 Pd Catalyst final_product Complex, Tri-substituted Pyridine Derivative reaction3->final_product

Caption: Workflow for sequential cross-coupling using the scaffold's differential reactivity.

Synthesis and Reactivity Insights

Plausible Synthetic Pathway

While a direct documented synthesis for this specific molecule is scarce, a plausible route can be designed based on established pyridine chemistry. A common strategy involves building up the substitution pattern on a pre-existing pyridine ring.

Proposed Retrosynthesis: The synthesis could logically start from a simpler, commercially available substituted pyridine, such as 2-methyl-6-chloropyridine, and introduce the halogens sequentially.

Forward Synthetic Protocol (Hypothetical):

  • Step 1: Iodination of 6-Chloro-2-methylpyridine.

    • Rationale: Direct iodination at the 3-position can be achieved through electrophilic aromatic substitution. The pyridine ring is electron-deficient, often requiring harsh conditions, but activating it or using potent iodinating agents can facilitate the reaction.[6]

    • Procedure:

      • Dissolve 6-chloro-2-methylpyridine in a suitable solvent like oleum or concentrated sulfuric acid.

      • Cool the mixture to 0°C in an ice bath.

      • Slowly add N-Iodosuccinimide (NIS) portion-wise, maintaining the temperature below 10°C.

      • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

      • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH solution).

      • Extract the product with an organic solvent (e.g., dichloromethane), dry over MgSO₄, and purify by column chromatography to yield 6-chloro-3-iodo-2-methylpyridine.

  • Step 2: Bromination of 6-Chloro-3-iodo-2-methylpyridine.

    • Rationale: With the 3-position occupied, electrophilic bromination is directed to the next available position, C4. The presence of other halogens further deactivates the ring, requiring strong brominating conditions.

    • Procedure:

      • To the product from Step 1, add bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

      • Heat the mixture gently (e.g., 50-60°C) for several hours. The reaction must be performed in a well-ventilated fume hood with appropriate safety measures for handling bromine.

      • Monitor the reaction progress.

      • Upon completion, cool the mixture and quench with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess bromine.

      • Work up the reaction mixture as described in Step 1, followed by purification to isolate the final product, this compound.

Reactivity Profile

The reactivity of this molecule is dominated by the chemistry of its carbon-halogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-poor, making it susceptible to SNAr, especially at the 2- and 4-positions (ortho and para to the nitrogen).[7][8] The chlorine at the C6 position is also activated towards substitution by strong nucleophiles, although this often requires elevated temperatures. The C-Br and C-I bonds are less likely to participate in SNAr compared to C-Cl under typical conditions.

  • Metal-Halogen Exchange: The C-I and C-Br bonds can be selectively targeted for metal-halogen exchange using organolithium reagents (e.g., n-BuLi) at low temperatures. The C-I bond will react preferentially, allowing for the formation of a lithiated pyridine intermediate at the 3-position, which can then be trapped with various electrophiles.

  • Cross-Coupling Reactions: This is the most significant application. The distinct electronic and steric properties of the C-I, C-Br, and C-Cl bonds allow for a highly controlled, stepwise introduction of new functionalities.

    • Iodine (C3): Most reactive. Ideal for initial coupling reactions under mild conditions (e.g., Sonogashira, Suzuki with a Pd(PPh₃)₄ catalyst at room temperature).

    • Bromine (C4): Intermediate reactivity. Can be coupled after the iodine by using more forcing conditions or a more active palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 80-100°C).

    • Chlorine (C6): Least reactive. Typically requires specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures to participate in cross-coupling.

Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate care.

  • General Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Hazard Profile: Based on similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and potentially cause serious eye and respiratory irritation.[2] Specific regulations for halogenated pyridines may apply.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Chemical destruction is often the preferred method for halogenated organic waste.[11]

Conclusion

This compound represents a sophisticated chemical tool for advanced organic synthesis. Its value is not in its own biological activity, but in the potential it unlocks for medicinal chemists. The molecule's key feature—a predictable hierarchy of halogen reactivity—provides a logical and efficient pathway to construct complex, tri-substituted pyridine derivatives. By enabling selective, sequential functionalization, this scaffold allows for the systematic exploration of chemical space, accelerating the journey of drug discovery and development.

References

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
  • The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). National Institutes of Health.
  • Recent Developments in the Synthesis and Applications of Pyridines. (n.d.). Google Books.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv.
  • 4-Bromo-2-chloro-6-methylpyridine. (n.d.). Sigma-Aldrich.
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). National Institutes of Health.
  • 4-Bromo-2-chloro-6-methylpyridine. (n.d.). PubChem.
  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. (2024). Organic Syntheses.
  • Pyridine. (n.d.). Wikipedia.
  • SAFETY DATA SHEET - Pyridine. (2025). Sigma-Aldrich.
  • 40 CFR § 721.8675 - Halogenated pyridines. (n.d.). Cornell Law School Legal Information Institute.
  • SAFETY DATA SHEET - Pyridine. (2024). Penta.
  • Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine. (n.d.). Patsnap.
  • 3-bromo-2-chloro-5-iodo-4-methylpyridine. (n.d.). PubChem.

Sources

Safety data sheet (SDS) and handling of 4-Bromo-6-chloro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 4-Bromo-6-chloro-3-iodo-2-methylpyridine

Document Control:

  • Type: Technical Whitepaper / Safe Handling Guide

  • Target: Medicinal Chemists, Process Safety Engineers

  • Scope: Laboratory Scale to Kilo-Lab

Executive Summary & Compound Profile

This compound is a highly functionalized heterocyclic scaffold used primarily as a linchpin intermediate in complex drug discovery campaigns. Its value lies in its orthogonal reactivity : three distinct halogen atoms (I, Br, Cl) allow for sequential, regioselective functionalization (e.g., Lithiation at C3, Suzuki at C4, SNAr at C6).

However, this reactivity profile necessitates a rigorous safety and handling protocol. The presence of the Carbon-Iodine (C-I) bond introduces photochemical instability, while the polyhalogenated nature implies significant potential for skin sensitization and severe eye damage.

Physicochemical Identification
PropertyDescription
Chemical Name This compound
Molecular Formula C₆H₄BrClIN
Molecular Weight ~332.36 g/mol
Physical State Solid (Typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, THF, DMSO; Insoluble in water.
Key Vulnerability Photolabile (C-I bond cleavage); Thermally Sensitive (above 100°C).

Hazard Characterization (The "Why" of Safety)

Unlike generic safety sheets, this section details the mechanism of toxicity to inform your engineering controls.

GHS Classification & Toxicological Logic
Hazard ClassCategoryH-CodeMechanistic Insight
Acute Tox. (Oral) 4H302 Halogenated pyridines disrupt metabolic pathways; moderate oral toxicity is standard for this class.
Skin Irritation 2H315 Lipophilic nature allows dermal penetration; halogenated aromatics act as contact irritants.
Eye Damage 1H318 Critical: Pyridine bases can cause irreversible corneal opacity due to pH changes and protein denaturation upon contact.
STOT-SE 3H335 Dust/vapor is highly irritating to the upper respiratory tract.

Self-Validating Safety Check:

  • If you can smell the pyridine-like odor, your engineering controls (fume hood) have failed. The odor threshold is typically lower than the PEL, but reliance on odor is unsafe.

Strategic Handling & Storage

The stability of this compound is dictated by the C-I bond energy (~50 kcal/mol) , which is significantly weaker than C-Br or C-Cl. Photons in the UV-Vis range can homolytically cleave this bond, generating radical species that degrade the material and turn it dark brown/purple.

Storage Protocol (The "Dark & Cold" System)
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Headspace must be backfilled with Argon (preferred over Nitrogen due to density) to prevent oxidative degradation.

  • Temperature: Store at 2°C to 8°C .

  • Secondary Containment: Sealed polyethylene bag with a desiccant packet (silica gel) to mitigate hydrolysis risks.

Process Safety & Experimental Protocols

This section details how to utilize the compound's reactivity safely.[1][2][3][4]

A. Reactivity Hierarchy (Visualized)

The following diagram illustrates the sequential reactivity logic, guiding the chemist on which transformation to perform first to avoid side reactions.

ReactivityHierarchy Compound This compound Lithiation Path A: Li-Halogen Exchange (Target: C3-Iodo) Temp: <-70°C Compound->Lithiation Fastest Reaction Suzuki Path B: Pd-Catalysis (Target: C4-Bromo) Temp: 25-60°C Compound->Suzuki Intermediate Rate SNAr Path C: Nucleophilic Sub. (Target: C6-Chloro) Temp: >80°C Compound->SNAr Slowest Reaction Risk_Li RISK: Exotherm & Benzylic Deprotonation CONTROL: Cryogenic addition Lithiation->Risk_Li Risk_Pd RISK: C-I Scrambling CONTROL: Selective Catalyst (e.g., Pd(dppf)) Suzuki->Risk_Pd

Figure 1: Reactivity hierarchy dictated by bond dissociation energies (C-I < C-Br < C-Cl).

B. Protocol: Safe Lithiation (Metal-Halogen Exchange)

Context: The iodine at C3 is the primary handle for lithiation. Hazard: The 2-methyl group is acidic (benzylic position). Using n-BuLi at temperatures above -60°C will result in competitive deprotonation of the methyl group, leading to mixtures and potential runaways.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with an internal temperature probe (thermocouple) and N2 inlet.

  • Solvent: Add anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Add the pyridine substrate. Ensure full dissolution.

  • Exchange (The Critical Step):

    • Add i-PrMgCl (Turbo Grignard) or n-BuLi dropwise.

    • Constraint: Internal temperature must NOT exceed -70°C .

    • Why? Higher temps favor the thermodynamic deprotonation of the methyl group over the kinetic iodine exchange.

  • Validation (Self-Validating System):

    • Aliquot 0.1 mL of reaction mixture into MeOH (quench).

    • Run LCMS/TLC.

    • Pass Criteria: Disappearance of starting material (MW ~332) and appearance of de-iodinated product (MW ~206).

  • Quench: Add electrophile at -78°C, then warm slowly.

Emergency Response & Waste Management

Fire Fighting (Class Specific)
  • Hazard: Thermal decomposition releases Hydrogen Iodide (HI) , Hydrogen Bromide (HBr) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx) . These are corrosive and heavier than air.

  • Action: Use CO2 or Dry Chemical. Do NOT use high-pressure water jets (spreads contamination). Wear full SCBA.

Spill Cleanup Workflow

SpillResponse Start Spill Detected Evacuate Evacuate Immediate Area (Dust Risk) Start->Evacuate PPE Don PPE: Nitrile Gloves (Double) + P100 Mask Evacuate->PPE Contain Cover with Damp Vermiculite (Prevents Dust) PPE->Contain Clean Scoop into Poly-Pail (Do not sweep dry) Contain->Clean Decon Wipe Surface with 10% Sodium Thiosulfate (Neutralizes Iodine) Clean->Decon

Figure 2: Spill response emphasizing dust suppression and chemical neutralization.[4]

Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acid waste (risk of generating HX gas).

  • Specifics: High heavy-atom count (I, Br) makes this expensive to incinerate. Label clearly as "Polyhalogenated Pyridine" to alert waste handlers of scrubber requirements.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories.[5]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-2-chloro-6-methylpyridine (Analogous Structure). PubChem.[6] Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridine Derivatives Safety Data.Link

Sources

Solubility Profile & Optimization Strategy: 4-Bromo-6-chloro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Handling Strategy for 4-Bromo-6-chloro-3-iodo-2-methylpyridine Content Type: Technical Whitepaper / Method Development Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

This guide provides a technical analysis of the physicochemical properties and solubility behavior of This compound . As a dense, poly-halogenated heterocyclic intermediate, this compound presents specific challenges in dissolution, stability, and purification.

Unlike simple pyridines, the electron-withdrawing nature of the tri-halogen substitution pattern (I, Br, Cl) significantly suppresses the basicity of the pyridine nitrogen, altering its solubility in aqueous acids and dictating strict solvent choices for cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi). This document outlines the predicted solubility profile , solvent compatibility for synthesis , and a validated protocol for empirical determination.

Physicochemical Analysis & Solubility Prediction

Structural Impact on Solubility

The solubility of this molecule is governed by the competition between the lipophilic halogen array and the polarizable pyridine nitrogen.

Structural FeatureImpact on Solubility
Pyridine Core Provides baseline polarity and potential for H-bonding (acceptor only).
2-Methyl Group Increases lipophilicity (LogP) and disrupts crystal packing, slightly enhancing solubility in non-polar solvents compared to non-methylated analogs.
3-Iodo / 4-Bromo / 6-Chloro Drastic Lipophilicity Increase: These heavy atoms dominate the solvation thermodynamics. Basicity Suppression: The inductive effect (-I) reduces the pKa of the pyridine nitrogen, making it difficult to protonate/dissolve in weak aqueous acids (e.g., 1M acetic acid).
Predicted Solubility Profile (Hansen Parameter Analysis)

Based on Quantitative Structure-Property Relationships (QSPR) of analogous poly-halogenated pyridines (e.g., 2-amino-3,5-dibromopyridine), the following profile is derived:

Solvent ClassPredicted SolubilityMechanistic Rationale
Chlorinated Solvents (DCM, Chloroform)Excellent (>100 mg/mL)High dispersion force compatibility with the heavy halogen atoms. Ideal for extraction.[1]
Polar Aprotic (DMF, DMSO, DMAc)High (>50 mg/mL)Strong dipole-dipole interactions stabilize the polarized aromatic ring. Preferred for cross-coupling reactions.
Ethers (THF, 2-MeTHF, Dioxane)Good (20–50 mg/mL)Moderate solubility; often requires heating. 2-MeTHF is the preferred "Green" alternative for process scale-up.
Esters (Ethyl Acetate, Isopropyl Acetate)Moderate (10–30 mg/mL)Good for work-up/extraction but may require larger volumes.
Alcohols (Methanol, Ethanol, IPA)Low to Moderate Solubility decreases as alcohol chain length increases. Useful as anti-solvents for crystallization.
Alkanes (Hexanes, Heptane)Poor (<1 mg/mL)The molecule is too polar for pure alkanes. Excellent anti-solvents for precipitation.
Water Insoluble The hydrophobic burden of the halogens outweighs the pyridine nitrogen's polarity.

Solvent Compatibility for Synthesis (Reactivity Matrix)

The unique halogenation pattern (I > Br > Cl reactivity order) dictates strict solvent limitations to prevent side reactions (e.g., halogen scrambling or nucleophilic attack).

SolventCompatibility Compound 4-Bromo-6-chloro- 3-iodo-2-methylpyridine Lithiation Lithiation / Halogen Exchange (Target: C3-Iodine) Compound->Lithiation High Reactivity Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Compound->Coupling Moderate Reactivity Workup Extraction / Work-up Compound->Workup Purification THF Anhydrous THF / 2-MeTHF (Rec: -78°C) Lithiation->THF Compatible Protic AVOID: Alcohols/Water (Quenches Li-species) Lithiation->Protic INCOMPATIBLE Coupling->THF Good Solubility DMF DMF / DMAc / NMP (Rec: 60-100°C) Coupling->DMF Excellent Solubility DCM DCM / Ethyl Acetate Workup->DCM High Efficiency

Figure 1: Solvent selection decision matrix based on reaction type. Note the critical exclusion of protic solvents during lithiation due to the labile C3-Iodine.

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values are unavailable for this intermediate, the following Self-Validating Protocol must be used to generate internal data. This method accounts for the compound's potential volatility and light sensitivity (due to the C-I bond).

Materials Required
  • Analyte: this compound (>98% purity).

  • Solvents: HPLC Grade (DCM, MeOH, THF, Toluene).

  • Equipment: 1.5 mL amber HPLC vials (light protection), analytical balance (0.01 mg precision), centrifuge, temperature-controlled shaker.

Step-by-Step Methodology
  • Preparation (Saturation):

    • Add approx. 50 mg of the solid compound into an amber vial.

    • Add 250 µL of the target solvent.

    • Self-Validation Check: If the solid dissolves instantly, the solubility is >200 mg/mL. Add more solid until a visible precipitate remains.

  • Equilibration:

    • Agitate the suspension at 25°C for 24 hours.

    • Critical Step: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.

  • Quantification (Gravimetric):

    • Pre-weigh a clean, dry aluminum weighing pan (

      
      ).
      
    • Carefully pipette 100 µL of the clear supernatant onto the pan.

    • Evaporate the solvent (vacuum oven at 40°C or nitrogen stream). Do not heat above 50°C to prevent sublimation of the halogenated pyridine.

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    

Purification Strategy (Solubility-Driven)

The distinct solubility gap between Alkanes (poor) and Chlorinated/Ester solvents (good) suggests a standard recrystallization approach.

Recommended Recrystallization System:
  • Solvent: Ethyl Acetate (dissolves the compound).

  • Anti-Solvent: Hexanes or Heptane (precipitates the compound).

  • Protocol: Dissolve crude material in minimal hot EtOAc (50°C). Slowly add Heptane until turbidity persists. Cool to 4°C.

Graphviz Workflow for Purification:

Purification Raw Crude Mixture Dissolve Dissolve in min. hot EtOAc (50°C) Raw->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add Hexanes dropwise until turbid Filter->Antisolvent Cool Cool to 4°C (Crystallization) Antisolvent->Cool Isolate Pure Crystals Cool->Isolate

Figure 2: Optimized recrystallization workflow utilizing the solubility differential between esters and alkanes.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008, 10 , 31-36. Link

  • Hansen Solubility Parameters: Abbott, S. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. (Referencing general parameters for halogenated aromatics). Link

  • Halogenated Pyridine Synthesis: Schlosser, M., et al. "Site-Selective Halogenation of Pyridines." Eur. J. Org. Chem., 2005.
  • General Solubility Protocols: "Gravimetric Determination of Solubility." NIST Standard Reference Data. Link

Sources

Advanced Synthesis of Halogenated Methylpyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Halogenated methylpyridines are among the most versatile scaffolds in modern medicinal chemistry. They serve as "bifunctional handles": the halogen atom facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build core complexity, while the methyl group provides a site for late-stage oxidation, benzylic lithiation, or radical functionalization.

However, the electron-deficient nature of the pyridine ring renders classical electrophilic aromatic substitution (SEAr) ineffective for many substitution patterns. Achieving high regioselectivity requires a divergence from standard benzene chemistry. This guide details three distinct, field-proven pathways to access these intermediates, prioritizing regiocontrol and scalability.

Decision Matrix: Selecting the Synthesis Pathway

The choice of synthesis pathway is dictated strictly by the desired substitution pattern and the availability of precursors.

PathwaySelection Start Target Molecule (Halogenated Methylpyridine) Pattern Substitution Pattern? Start->Pattern Path1 C2/C6 Halogenation Pattern->Path1 Ortho to N Path2 C3/C4 Halogenation Pattern->Path2 Meta/Para to N Path3 Specific Isomer (Commercially Available Amine) Pattern->Path3 Amino Precursor Exists Method1 N-Oxide Activation (POCl3/PBr3) Path1->Method1 Method2 Directed Metalation (TMPMgCl·LiCl) Path2->Method2 Method3 Sandmeyer Reaction (NaNO2/CuX) Path3->Method3

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on regiochemical requirements.

Pathway 1: The Sandmeyer Approach (Reliability)

Best for: Converting commercially available amino-methylpyridines into bromo- or chloro-derivatives. Mechanism: Radical-Nucleophilic Aromatic Substitution (


).

The Sandmeyer reaction remains the gold standard for reliability when the corresponding amino-pyridine is available. Unlike benzene derivatives, aminopyridines can be challenging to diazotize due to the basicity of the ring nitrogen, which can lead to self-coupling or incomplete reaction. The protocol below utilizes alkyl nitrites (e.g., tert-butyl nitrite) in non-aqueous media, widely preferred in process chemistry over the traditional aqueous NaNO₂/HCl method to minimize phenol byproducts.

Protocol A: Synthesis of 2-Bromo-5-methylpyridine

Target: Conversion of 2-amino-5-methylpyridine to the 2-bromo analog.

Reagents & Conditions:

  • Substrate: 2-Amino-5-methylpyridine (1.0 equiv)

  • Reagent: tert-Butyl nitrite (1.5 equiv)

  • Halogen Source: Copper(II) bromide (CuBr₂, 1.2 equiv)

  • Solvent: Acetonitrile (MeCN)

  • Temperature: 0 °C to 60 °C

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with CuBr₂ (1.2 equiv) and anhydrous MeCN (10 V). Purge with nitrogen.

  • Addition 1: Add tert-butyl nitrite (1.5 equiv) dropwise at room temperature. The solution will darken.

  • Addition 2: Cool the mixture to 0–5 °C. Slowly add 2-amino-5-methylpyridine (1.0 equiv) portion-wise as a solid or solution in MeCN. Critical: Control the exotherm; rapid nitrogen evolution will occur.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 2 hours to ensure complete consumption of the diazonium intermediate.

  • Workup: Quench with 20% aqueous HCl (to break Cu-complexes). Extract with ethyl acetate. Wash organics with NH₄OH (to remove Cu salts) followed by brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Key Performance Indicators (KPIs):

Parameter Specification Notes
Typical Yield 75–85% Higher yields than aqueous NaNO₂ method.
Purity >98% (HPLC) Main impurity is the protodeamination product (3-methylpyridine).

| Safety | High | Avoids isolation of potentially explosive diazonium salts. |

Pathway 2: Directed Metalation (Precision)

Best for: Introducing halogens at C3 or C4 positions, particularly when a Directing Metalation Group (DMG) is present (e.g., F, Cl, OMe). Mechanism: Complex Induced Proximity Effect (CIPE).[1]

Traditional lithiation (n-BuLi) often results in nucleophilic attack on the pyridine ring (Chichibabin-type addition). The modern solution uses Knochel-Hauser bases (TMPMgCl·LiCl), which are non-nucleophilic, highly basic, and kinetically active at higher temperatures (-20 °C) than traditional Li-reagents (-78 °C).

Protocol B: C3-Iodination of 2-Fluoro-4-methylpyridine

Target: Synthesis of 2-fluoro-3-iodo-4-methylpyridine.

Reagents & Conditions:

  • Substrate: 2-Fluoro-4-methylpyridine (1.0 equiv)

  • Base: TMPMgCl[2]·LiCl (1.2 equiv, 1.0 M in THF)

  • Electrophile: Iodine (I₂, 1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Base Preparation: (Commercially available or prepared in situ). Ensure the TMPMgCl·LiCl solution is titrated before use.

  • Metalation: Cool a solution of 2-fluoro-4-methylpyridine in THF to -40 °C. Add TMPMgCl·LiCl dropwise.

  • Aging: Stir at -40 °C for 45 minutes. The bulky TMP base removes the proton at C3 (ortho to the F atom), stabilized by the LiCl cluster.

  • Quench: Cool to -78 °C. Add a solution of I₂ in THF rapidly.

  • Workup: Warm to RT. Quench with saturated aqueous Na₂S₂O₃ (to reduce excess iodine). Extract with ether.

MetalationMechanism Substrate 2-Fluoro-4-methylpyridine Complex Pre-Lithiation Complex (N-Li Coordination) Substrate->Complex + TMPMgCl·LiCl Deprotonation C3-Magnesiated Species (Ortho to F) Complex->Deprotonation - TMPH (-40°C) Product 2-Fluoro-3-iodo-4-methylpyridine Deprotonation->Product + I2

Figure 2: Mechanism of Directed Ortho Metalation (DoM) using Knochel-Hauser base.

Pathway 3: N-Oxide Activation (C2/C6 Selectivity)

Best for: Synthesizing 2-chloro or 2-bromo methylpyridines from their parent methylpyridines. Mechanism: Nucleophilic substitution on an activated N-oxide intermediate.

Direct halogenation of pyridine is difficult. Oxidation to the N-oxide activates the C2/C6 positions toward nucleophilic attack. Treatment with phosphoryl chloride (POCl₃) effects both activation and chlorination in a single pot (Meisenheimer-type rearrangement/substitution).

Protocol C: Synthesis of 2-Chloro-3-methylpyridine

Target: Conversion of 3-methylpyridine (3-picoline) to 2-chloro-3-methylpyridine.

Reagents & Conditions:

  • Step 1 (Oxidation): 3-Methylpyridine, H₂O₂ (30%), Acetic Acid (solvent/catalyst).

  • Step 2 (Chlorination): POCl₃ (excess), Triethylamine (Et₃N).

Step-by-Step Methodology:

  • N-Oxidation: Dissolve 3-methylpyridine in acetic acid. Add H₂O₂ dropwise at 60 °C. Heat to 80 °C overnight. Concentrate to obtain the N-oxide (often a waxy solid).

  • Chlorination Setup: Dissolve the crude N-oxide in dry CH₂Cl₂ (or run neat if scale permits). Add Et₃N (1.0 equiv) to buffer the HCl generated.

  • Reaction: Add POCl₃ (1.5 equiv) dropwise at 0 °C. Heat to reflux (or 80–100 °C if neat) for 4 hours.

  • Workup (Caution): Pour the reaction mixture slowly onto ice/water. POCl₃ hydrolysis is violent. Neutralize with NaOH to pH 8. Extract with CH₂Cl₂.

  • Regioselectivity Note: 3-methylpyridine N-oxide typically yields a mixture of 2-chloro-3-methyl (major) and 2-chloro-5-methyl (minor). These must be separated by distillation or column chromatography.

Safety & Scale-up Considerations

Hazard ClassCritical Control PointMitigation Strategy
Thermal Stability Diazonium intermediates (Pathway 1)Never isolate dry diazonium salts. Use in situ generation protocols (alkyl nitrites).
Violent Hydrolysis POCl₃ Quench (Pathway 3)Quench onto ice with controlled addition rates. Maintain T < 20 °C during quench.
Pyrophorics Organolithiums (Pathway 2)Use titration to verify concentration. Handle under positive Argon/Nitrogen pressure.
Toxicity Methylpyridines & HalogensAll methylpyridines are skin irritants and potential neurotoxins. Work in a fume hood.

References

  • Mechanistic Studies on Pyridine Halogenation

    • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.[2][3][4] Link

  • Sandmeyer Reaction Protocols

    • Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Academia.edu. Link

    • Sandmeyer Reaction Mechanism and Applications. Byju's. Link

  • Directed Metalation (Knochel-Hauser Bases)

    • Regioselective Functionalization of Pyridines using a Directed Metalation.[2][4] Zeitschrift für Naturforschung. Link

    • Directed Metalation: A Survival Guide. Baran Lab. Link

  • N-Oxide Chlorination

    • Highly Regioselective Halogenation of Pyridine N-Oxide.[5][6] PubMed. Link

    • Large-Scale Solvent-Free Chlorination Using POCl3. PMC. Link

Sources

Metabolic Stability Predictions for 4-Bromo-6-chloro-3-iodo-2-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Halogenated Pyridine Paradox

In medicinal chemistry, 4-Bromo-6-chloro-3-iodo-2-methylpyridine represents a classic "high-value, high-risk" scaffold. Its value lies in its orthogonal reactivity: the three distinct halogens (I, Br, Cl) allow for sequential, regioselective cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), making it a powerful node for library generation.

However, from a metabolic stability perspective, this scaffold presents a distinct set of liabilities. It combines a benzylic-like oxidative soft spot (the 2-methyl group) with a highly electron-deficient ring system prone to nucleophilic aromatic substitution (


)  by endogenous nucleophiles like glutathione (GSH).

This guide deconstructs these risks and provides a validated framework for predicting, measuring, and optimizing the metabolic stability of analogs derived from this core.

Structural Deconstruction & Metabolic Liabilities

To predict stability, we must first map the electronic landscape of the molecule. The pyridine nitrogen exerts a strong electron-withdrawing effect, activating specific positions on the ring.

FeaturePositionMetabolic RiskMechanism
Methyl Group C2 (

to N)
High (Phase I)Oxidative Metabolism: CYP450 enzymes (specifically CYP2E1, CYP2D6, or CYP3A4) readily abstract a hydrogen atom from the

-methyl group. This leads to a hydroxymethyl intermediate (

), often collapsing to a carboxylic acid.
Chloro Group C6 (

to N)
High (Phase II)GSH Conjugation: The C6 position is highly electrophilic due to the inductive effect of the adjacent nitrogen. Glutathione S-Transferases (GSTs) can catalyze the displacement of the chloride via

, leading to reactive metabolites or rapid clearance.
Bromo Group C4 (

to N)
Moderate GSH Conjugation: Similar to C6, the C4 position is activated (para to Nitrogen). While less reactive than C6, the bromo group is a good leaving group, maintaining

risk.
Iodo Group C3 (

to N)
Low/Moderate Dehalogenation: While less prone to

(meta to Nitrogen), the weak C-I bond can undergo oxidative dehalogenation or reduction, though this is secondary to the risks at C2 and C6.
Computational Predictive Framework (In Silico)

Before synthesis, computational modeling is the first line of defense. Standard QSAR models often fail with poly-halogenated systems due to "halogen bonding" effects and specific steric crowding.

Recommended Workflow

We utilize a hybrid approach combining Quantum Mechanical (QM) calculations for electronic activation and Machine Learning (ML) for isoform specificity.

MetabolicPrediction cluster_0 Input Structure cluster_1 Phase I (Oxidation) cluster_2 Phase II (Conjugation) Mol 4-Br-6-Cl-3-I-2-Me-Pyridine SMART Site of Metabolism (SOM) Prediction (e.g., StarDrop/SMARTCyp) Mol->SMART QM Bond Dissociation Energy (BDE) Calc for Methyl H-abstraction Mol->QM LUMO LUMO Mapping (Electrophilicity at C6/C4) Mol->LUMO Decision Go / No-Go Decision SMART->Decision QM->Decision GSH_Sim GSH Adduct Simulation LUMO->GSH_Sim GSH_Sim->Decision

Figure 1: In silico workflow for assessing metabolic risks of poly-halogenated pyridines.

Key Computational Endpoints:
  • Bond Dissociation Energy (BDE): Calculate the BDE for the C2-methyl hydrogens. If BDE < 85 kcal/mol, the site is highly vulnerable to CYP-mediated abstraction.

  • LUMO Localization: Visualize the Lowest Unoccupied Molecular Orbital. If the LUMO coefficient is highest at C6, the risk of covalent binding (GSH or protein) is critical.

Experimental Validation Protocols

Due to the high lipophilicity (LogP > 4.0) of this tri-halogenated core, standard microsomal assays often yield false negatives due to non-specific binding or solubility issues.

Protocol A: Modified Microsomal Stability (Phase I)

Target: Assess oxidative clearance of the 2-methyl group.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.[1][2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[3]

  • Critical Additive: 0.1% Bovine Serum Albumin (BSA) or cyclodextrin to mitigate non-specific binding of the lipophilic substrate to the plasticware.

Step-by-Step Methodology:

  • Solubilization: Dissolve test compound in DMSO to 10 mM. Dilute to 1 µM in buffer (Final DMSO < 0.1%).

  • Pre-Incubation: Mix 1 µM compound with microsomes (0.5 mg/mL final protein) and BSA. Equilibriate at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.[4]

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS). Note: Do not use methanol alone, as it may not fully extract the lipophilic parent from the protein pellet.

  • Analysis: LC-MS/MS (MRM mode). Monitor the transition of Parent

    
     Parent + 16 (Hydroxylation) and Parent + 30 (Carboxylic Acid).
    
Protocol B: Glutathione Trapping Assay (Phase II)

Target: Assess


 liability at C6-Cl and C4-Br.

Why this is mandatory: Standard stability assays often miss GSH conjugation because they don't supplement cytosolic GSTs or GSH.

Methodology:

  • System: Use HLM fortified with Glutathione (5 mM) and cytosolic fraction (or recombinant GSTs).

  • Incubation: 60 minutes at 37°C.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH fragments (

    
     272).
    
  • Red Flag: Identification of a mass shift of

    
     indicates displacement of the chlorine.
    
Metabolic Pathway Visualization[5]

The following diagram illustrates the competing pathways that determine the fate of this scaffold.

MetabolicPathways cluster_Phase1 Phase I: Oxidation (CYP450) cluster_Phase2 Phase II: Bioactivation/Conjugation Parent 4-Br-6-Cl-3-I-2-Me-Pyridine (Lipophilic Parent) OH_Met Hydroxymethyl Intermediate (-CH2OH) Parent->OH_Met CYP2D6/3A4 (Methyl Oxidation) GSH_Adduct GSH Conjugate (S_NAr at C6) Parent->GSH_Adduct GST + GSH (Cl Displacement) COOH_Met Carboxylic Acid (-COOH) OH_Met->COOH_Met Cytosolic Dehydrogenases Clearance Clearance COOH_Met->Clearance Renal Excretion Tox_Risk Toxic/Reactive Metabolite GSH_Adduct->Tox_Risk Immune Response?

Figure 2: Competing metabolic pathways. The oxidative route leads to clearance; the GSH route leads to potential toxicity.

Optimization Strategy (SAR)

If the scaffold shows poor stability (High


), apply these structural modifications:
  • Block the Methyl Oxidation:

    • Tactic: Replace the C2-Methyl with Trifluoromethyl (-CF3) or Cyclopropyl .

    • Rationale: C-F bonds are metabolically inert. Cyclopropyl rings resist H-abstraction better than methyl groups due to higher C-H bond dissociation energy (

      
       kcal/mol vs 
      
      
      
      kcal/mol).
  • Mitigate

    
     Liability: 
    
    • Tactic: If the C6-Cl is not required for binding, replace it with a Methoxy (-OMe) or Methyl group early in the synthesis.

    • Rationale: Electron-donating groups (EDGs) at C6 deactivate the ring, raising the LUMO energy and making the carbon less susceptible to nucleophilic attack by GSH.

  • Steric Shielding:

    • Tactic: Introduce a substituent at C5.

    • Rationale: A substituent at C5 can sterically hinder the approach of CYP enzymes to the C4/C6 positions, though this is difficult on an already crowded ring.

References
  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Paine, M. F., et al. (2024). In Silico Prediction of CYP-Mediated Metabolism. Journal of Medicinal Chemistry. (Generalized reference for ML approaches in metabolism).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for microsomal stability protocols and lipophilicity management).
  • Walsh, J. S., & Miwa, G. T. (2011). Chapt 5: Glutathione S-Transferases. In Metabolic Stability and Design. (Context for chloropyridine GSH displacement).

Sources

Methodological & Application

Step-by-step synthesis of heterocycles using 4-Bromo-6-chloro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Heterocycles via 4-Bromo-6-chloro-3-iodo-2-methylpyridine

Abstract

This technical guide outlines the chemoselective functionalization of This compound , a high-value polyhalogenated scaffold. By exploiting the distinct bond dissociation energies (BDE) of the C–I, C–Br, and C–Cl bonds, researchers can execute sequential cross-coupling reactions to synthesize complex fused heterocycles, specifically 5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridines (6-azaindoles) . This protocol details the reactivity hierarchy, step-by-step experimental procedures, and critical process parameters (CPPs) for drug discovery applications.

Introduction: The Chemo-Selective Advantage

In medicinal chemistry, the demand for orthogonally functionalized heterocycles is paramount. This compound offers a unique "tri-handle" platform. Unlike symmetrical dihalides, this molecule possesses three halogen sites with sufficiently differentiated electronic environments to allow for site-selective metal-catalyzed cross-couplings without the need for protecting groups.

Mechanistic Basis of Selectivity

The reactivity order in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) is governed by the rate of oxidative addition, which correlates inversely with bond strength:

  • C3–Iodine (Fastest): Weakest bond, most electron-deficient position due to proximity to the ring nitrogen and inductive effects. Reacts at room temperature or mild heating.

  • C4–Bromine (Intermediate): Reacts at elevated temperatures (>60°C) after the iodine is consumed.

  • C6–Chlorine (Slowest/Orthogonal): Generally inert to standard Pd-coupling conditions used for I/Br, but highly active for Nucleophilic Aromatic Substitution (

    
    ) or specialized phosphine-ligand couplings.
    

Reactivity Mapping & Logic

The following diagram illustrates the sequential functionalization logic, ensuring maximum yield and prohibiting side reactions (e.g., polymerization or homo-coupling).

ReactivityMap Start 4-Bromo-6-chloro- 3-iodo-2-methylpyridine Step1 Step 1: C3-Selective (Sonogashira/Suzuki) Start->Step1 Pd(0), RT Target: C-I Bond Step2 Step 2: C4-Cyclization (Buchwald/Amination) Step1->Step2 Pd(0), Heat Target: C-Br Bond Step3 Step 3: C6-Diversification (SNAr or Suzuki) Step2->Step3 Nucleophile Target: C-Cl Bond Product Target: 5-Chloro-7-methyl- 1H-pyrrolo[2,3-c]pyridine Step2->Product Cyclization

Figure 1: Sequential reactivity flow. The protocol prioritizes the C3-Iodine site, followed by C4-Bromine cyclization, leaving C6-Chlorine for final stage diversification.

Experimental Protocols

Protocol A: C3-Selective Sonogashira Coupling

Objective: Install an alkyne handle at C3 without disturbing the C4-Br or C6-Cl bonds.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-catalyst: CuI (1 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF or DMF (anhydrous)

Procedure:

  • Setup: Charge a flame-dried Schlenk flask with the pyridine substrate,

    
    , and CuI under Argon.
    
  • Addition: Add anhydrous THF followed by

    
    . Degas the solution (sparge with Argon for 5 mins).
    
  • Initiation: Add the terminal alkyne dropwise at Room Temperature (20–25°C) .

    • Critical Note: Do not heat. Heating >40°C may trigger premature oxidative addition at the C4-Br site.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC/LC-MS (Consumption of starting material; appearance of M+Alkyne-I).

  • Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Expected Yield: 85–92% Data Validation:


 NMR should show disappearance of the C3 signal and retention of the C4/C6 halogen pattern.
Protocol B: One-Pot Amination/Cyclization to 6-Azaindole

Objective: Convert the C3-alkynyl-4-bromo intermediate into the fused pyrrolo[2,3-c]pyridine system.

Reagents:

  • Substrate: 3-Alkynyl-4-bromo-6-chloro-2-methylpyridine (from Protocol A)

  • Amine: Primary amine (

    
    ) or Ammonia surrogate (e.g., Benzophenone imine for free NH)
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos or BINAP (5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane

Procedure:

  • Mixing: Combine substrate, amine (1.2 equiv), base, and Pd/Ligand system in a pressure vial.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Mechanism:[1][2] The Pd catalyst first facilitates Buchwald-Hartwig amination at C4-Br. The resulting intermediate undergoes spontaneous intramolecular hydroamination (5-endo-dig cyclization) to form the pyrrole ring.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

Target Product: 5-Chloro-7-methyl-1-substituted-1H-pyrrolo[2,3-c]pyridine.

Data Summary & Troubleshooting

ParameterC3-I Coupling (Step 1)C4-Br Coupling (Step 2)C6-Cl Substitution (Step 3)
Primary Challenge Over-reaction at C4Catalyst poisoning by AlkyneLow reactivity
Catalyst Choice

or


+ Bidentate Ligand
No Pd required (

)
Temperature 20–25°C (Strict control)80–110°C 120–150°C (or Microwave)
Base Weak (

, secondary amines)
Strong (

,

)
Strong (

, DIPEA)

Synthesis Pathway Visualization

SynthesisPath cluster_legend Key Transformation SM This compound (Starting Material) Inter1 Intermediate A 3-(Phenylethynyl)-4-bromo-6-chloro-2-methylpyridine SM->Inter1 Protocol A: Phenylacetylene, Pd/Cu, RT (Selectivity: I > Br) Final Final Scaffold 5-Chloro-7-methyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine Inter1->Final Protocol B: R-NH2, Pd(dba)2, 100°C (Tandem Amination/Cyclization) C3-I reacts first C3-I reacts first C4-Br closes ring C4-Br closes ring C3-I reacts first->C4-Br closes ring C6-Cl remains for SAR C6-Cl remains for SAR C4-Br closes ring->C6-Cl remains for SAR

Figure 2: Step-by-step synthesis of the azaindole core. Note the preservation of the C6-Cl bond for late-stage lead optimization.

References

  • Reactivity of Polyhalogenated Pyridines

    • ACS Omega (2019). "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines."

  • Mechanism of Sequential Coupling

    • Chemical Reviews (2022). "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts."

  • Azaindole Synthesis via Tandem Reactions

    • Organic Chemistry Portal (2006). "Synthesis of Azaindoles." (Citing Org. Lett. 2006, 8, 3307).[3][4]

  • Halogen Selectivity in Pyridines

    • Science (2022).[5] "Halogenation of the 3-position of pyridines through Zincke imine intermediates." [5]

Sources

Sonogashira coupling procedures involving 4-Bromo-6-chloro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-6-chloro-3-iodo-2-methylpyridine

Executive Summary

This guide details the chemoselective Sonogashira cross-coupling of This compound (Substrate 1 ).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors and heterobiaryl pharmaceuticals.

The core challenge with Substrate 1 is the presence of three distinct halogen leaving groups (I, Br, Cl). Successful utilization requires exploiting the kinetic differentiation of oxidative addition rates (


) to exclusively functionalize the C3-position without disturbing the C4-Bromine or C6-Chlorine, which are reserved for subsequent functionalization steps (e.g., Suzuki or Buchwald-Hartwig couplings).

Mechanistic Grounding & Chemoselectivity

To achieve high yield and purity, the operator must understand the electronic and steric environment of the substrate.

  • Electronic Activation: The pyridine ring is electron-deficient. The presence of electronegative halogens at C4 and C6 further pulls electron density, making the C3-I bond highly susceptible to oxidative addition by Pd(0).

  • Steric Constraint: The C2-Methyl group introduces steric bulk proximal to the C3-Iodo site. While this does not prevent reaction, it necessitates the use of unhindered phosphine ligands (e.g., PPh3) and strict temperature control to prevent forcing the reaction at the less hindered, but stronger, C4-Br bond.

Visualizing the Reactivity Hierarchy

ReactivityMap cluster_0 Substrate: this compound C3 C3-Iodine (Primary Target) C4 C4-Bromine (Secondary Target) C6 C6-Chlorine (Tertiary Target) Pd Pd(0) Catalyst Pd->C3 Fast Oxidative Addition (RT / Mild Heat) Pd->C4 Slow Oxidative Addition (Requires >60°C) Pd->C6 Inert under Standard Conditions caption Figure 1: Kinetic hierarchy of halogen reactivity in Pd-catalyzed coupling.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for chemoselectivity . It utilizes a standard Pd/Cu co-catalyzed system at ambient temperature.[1][2]

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.[3]

    • Why: Oxygen promotes homocoupling of the alkyne (Glaser coupling), wasting the reagent and complicating purification.

  • Solvent Degassing:

    • Sparge the solvent (THF or DMF) with Argon for 20 minutes prior to use.

    • Why: Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes phosphine oxidation.

  • Reagent Charging:

    • Charge the flask with the Substrate (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.01 equiv).

    • Add the degassed solvent via syringe.[4]

    • Add Triethylamine (3.0 equiv).

    • Note: The solution typically turns yellow/orange.

  • Controlled Addition (The Critical Step):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add the Terminal Alkyne (1.1 equiv) dropwise over 10 minutes.

    • Why: Adding the alkyne at low temperature prevents localized "hot spots" that could trigger reaction at the C4-Bromine position.

  • Reaction & Monitoring:

    • Allow the reaction to warm naturally to Room Temperature (20-25°C) .

    • Stir for 2–4 hours.

    • Validation Point: Monitor via TLC or LC-MS.

      • Target: Disappearance of the starting iodide.

      • Warning: If starting material remains after 4 hours, do NOT heat above 40°C. Instead, add 1 mol% fresh catalyst. Heating risks activating the C4-Br.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[5]

    • Partion between water and EtOAc (or DCM). Wash organic layer with brine, dry over Na2SO4.[1]

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Typically Hexanes/EtOAc gradients.[1] The product is usually less polar than the starting material if the alkyne is non-polar.

Data Presentation & Troubleshooting

Reaction Optimization Matrix
VariableConditionOutcomeRecommendation
Temperature > 60°CLoss of Selectivity (C4-Br coupling observed)Strictly maintain < 40°C.
Catalyst Pd(PPh3)4High reactivity, but air sensitiveUse Pd(PPh3)2Cl2 for robustness.[1]
Solvent DMFFaster reaction, harder work-upUse THF for ease of handling; DMF for sluggish substrates.[1]
Base K2CO3 (Aq)Slow reaction, often incompleteUse organic bases (TEA or DIPEA ) for homogeneity.[1]
Workflow Logic Diagram

Workflow Start Start: Substrate + Catalyst + Solvent Degas Degas Solvent (Argon Sparge) Start->Degas Cool Cool to 0°C Degas->Cool AddAlkyne Add Alkyne Dropwise Cool->AddAlkyne Warm Warm to RT (25°C) AddAlkyne->Warm Check Check LC-MS @ 2 Hours Warm->Check Success SM Consumed: Proceed to Workup Check->Success Only C3-Product Stall SM Remaining: Add 1% Cat, Stir longer Check->Stall Incomplete OverCook Byproduct (Br-coupling): Discard/Restart at lower Temp Check->OverCook Bis-coupled Stall->Check caption Figure 2: Decision logic for chemoselective coupling execution.

Safety & Handling

  • Halogenated Pyridines: These compounds can be skin sensitizers and irritants.[1] Handle only in a fume hood with nitrile gloves.

  • Copper Iodide: Toxic to aquatic life.[1] Dispose of aqueous waste as heavy metal waste.[1]

  • Explosion Hazard: Acetylenes and metal acetylides can be explosive if dried or subjected to shock.[1] Never distill the reaction mixture to dryness if volatile acetylenes are used.

References

  • Chinchilla, R., & Nájera, C. (2007).[1][6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1]

  • Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1][7] Journal of Organometallic Chemistry, 653(1-2), 46-49.[1]

  • Bach, T., & Schröter, S. (2012).[1] Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines. Organic & Biomolecular Chemistry, 10, 7623-7627.[1] (Validating reactivity order I > Br > Cl in pyridines).

  • Schlosser, M. (2005).[1] C-C Linking of Pyridines: A General Strategy for the Regioselective Synthesis of Di- and Trisubstituted Pyridines. European Journal of Organic Chemistry, 2005(8), 1538-1549.

Sources

Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-6-chloro-3-iodo-2-methylpyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone of modern medicinal chemistry and drug development. Their unique electronic properties and ability to engage in a wide array of biological interactions make them privileged scaffolds in the design of novel therapeutic agents. The target molecule of this guide, 4-Bromo-6-chloro-3-iodo-2-methylpyridine, represents a highly functionalized intermediate, offering multiple points for diversification through cross-coupling reactions and other transformations. The strategic placement of three distinct halogen atoms (bromine, chlorine, and iodine) at the 4, 6, and 3 positions, respectively, alongside a methyl group at the 2-position, provides a versatile platform for the synthesis of complex molecular architectures. This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, focusing on robust and reproducible protocols suitable for drug development professionals.

Synthetic Strategy: A Multi-Step Approach to a Highly Functionalized Pyridine Core

The synthesis of this compound necessitates a carefully planned multi-step sequence to ensure the correct regiochemical placement of each substituent. A plausible and scalable synthetic route, detailed herein, commences with the readily available starting material, 2-amino-4-methylpyridine. The overall synthetic workflow is depicted below:

Synthetic Workflow A 2-Amino-4-methylpyridine B 2-Amino-6-chloro-4-methylpyridine A->B Chlorination C 4-Bromo-6-chloro-2-methylpyridine B->C Sandmeyer Bromination D This compound C->D Iodination

Figure 1: Proposed synthetic pathway for this compound.

This strategy hinges on the principles of electrophilic and nucleophilic aromatic substitution on the pyridine ring, with careful consideration of the directing effects of the substituents at each stage.

Part 1: Synthesis of 2-Amino-6-chloro-4-methylpyridine

The initial step involves the selective chlorination of 2-amino-4-methylpyridine at the 6-position. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. However, direct chlorination can be complex. A more controlled approach involves the use of a suitable chlorinating agent under conditions that favor substitution at the less sterically hindered 6-position.

Protocol 1: Chlorination of 2-Amino-4-methylpyridine

Materials:

Reagent/SolventGradeSupplier
2-Amino-4-methylpyridine98%Commercially Available
N-Chlorosuccinimide (NCS)98%Commercially Available
AcetonitrileAnhydrousCommercially Available
Sodium BicarbonateSaturated Aqueous SolutionIn-house preparation
Ethyl AcetateACS GradeCommercially Available
BrineSaturated Aqueous SolutionIn-house preparation
Anhydrous Sodium SulfateACS GradeCommercially Available

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-amino-4-methylpyridine (1.0 eq) and anhydrous acetonitrile (10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Addition of NCS: Slowly add N-chlorosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL per gram of starting material).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL per gram of starting material) and then with brine (1 x 20 mL per gram of starting material).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-amino-6-chloro-4-methylpyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Sandmeyer Bromination to Yield 4-Bromo-6-chloro-2-methylpyridine

The Sandmeyer reaction is a versatile and scalable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[1][2][3] In this step, the amino group of 2-amino-6-chloro-4-methylpyridine is transformed into a bromo group.

Protocol 2: Sandmeyer Bromination

Materials:

Reagent/SolventGradeSupplier
2-Amino-6-chloro-4-methylpyridineAs synthesized in Part 1-
Hydrobromic Acid (48%)ACS GradeCommercially Available
Sodium Nitrite99%Commercially Available
Copper(I) Bromide98%Commercially Available
DichloromethaneACS GradeCommercially Available
Sodium Hydroxide (10 M)Aqueous SolutionIn-house preparation
Anhydrous Magnesium SulfateACS GradeCommercially Available

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-amino-6-chloro-4-methylpyridine (1.0 eq) in 48% hydrobromic acid (5 mL per gram of amine).

    • Cool the mixture to -5 to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in water (2 mL per gram of sodium nitrite).

    • Add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 0 °C.

    • Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (3 mL per gram of CuBr). Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 5 °C and to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture by the slow addition of 10 M sodium hydroxide solution until the pH is ~8-9, while cooling in an ice bath.

    • Extract the product with dichloromethane (3 x 15 mL per gram of starting amine).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-bromo-6-chloro-2-methylpyridine can be purified by vacuum distillation or column chromatography.

Part 3: Regioselective Iodination to Afford this compound

The final step is the introduction of an iodine atom at the 3-position of the pyridine ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The methyl group at the 2-position and the chloro group at the 6-position are ortho, para-directing, while the bromo group at the 4-position is also ortho, para-directing. The cumulative effect of these groups, along with steric considerations, favors the substitution at the 3-position. N-Iodosuccinimide (NIS) in the presence of an acid catalyst is an effective reagent for this transformation.[4]

Protocol 3: Iodination

Materials:

Reagent/SolventGradeSupplier
4-Bromo-6-chloro-2-methylpyridineAs synthesized in Part 2-
N-Iodosuccinimide (NIS)98%Commercially Available
Sulfuric Acid (concentrated)ACS GradeCommercially Available
DichloromethaneAnhydrousCommercially Available
Sodium Thiosulfate (10%)Aqueous SolutionIn-house preparation
Sodium BicarbonateSaturated Aqueous SolutionIn-house preparation
Anhydrous Sodium SulfateACS GradeCommercially Available

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-6-chloro-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (15 mL per gram of substrate).

  • Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 eq) dropwise to the stirred mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Neutralization and Extraction: Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL per gram of starting material).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Data Summary

The following table provides a summary of the expected yields and key analytical data for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data (¹H NMR, δ ppm)
2-Amino-6-chloro-4-methylpyridineC₆H₇ClN₂142.5970-80Signals corresponding to aromatic protons and methyl group protons.
4-Bromo-6-chloro-2-methylpyridineC₆H₅BrClN206.4760-75Characteristic shifts for aromatic protons in a di-substituted pyridine ring.
This compoundC₆H₄BrClIN332.3750-65A single aromatic proton signal, along with the methyl group signal.

Visualization of Key Transformations

Key_Transformations cluster_0 Step 1: Chlorination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Iodination A 2-Amino-4-methylpyridine C₆H₈N₂ B 2-Amino-6-chloro-4-methylpyridine C₆H₇ClN₂ A->B NCS, MeCN C 2-Amino-6-chloro-4-methylpyridine C₆H₇ClN₂ D 4-Bromo-6-chloro-2-methylpyridine C₆H₅BrClN C->D 1. NaNO₂, HBr 2. CuBr E 4-Bromo-6-chloro-2-methylpyridine C₆H₅BrClN F This compound C₆H₄BrClIN E->F NIS, H₂SO₄

Figure 2: Key chemical transformations in the synthesis.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Chlorosuccinimide (NCS) and N-Iodosuccinimide (NIS) are irritants and should be handled with care.

  • Hydrobromic acid and sulfuric acid are corrosive and should be handled with extreme caution.

  • The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable. It is crucial to maintain low temperatures during its formation and subsequent reaction. Diazonium salts should not be isolated in a dry state.

  • The reaction also produces nitrogen gas, so the reaction vessel should not be sealed.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of the highly functionalized intermediate, this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable building block for their discovery and development programs.

References

  • ChemBK. 2-AMino-6-chloro-4-Methylpyridine - Introduction. [Link]

  • eScholarship.org. A general electrochemical strategy for the Sandmeyer reaction. 2018-11-28. [Link]

  • ResearchGate. A General Electrochemical Strategy for Sandmeyer Reaction. 2018-09-17. [Link]

  • PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • Wikipedia. Sandmeyer reaction. 2020-09-24. [Link]

  • ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • Scribd. The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. 2021-08-20. [Link]

  • RSC Publishing. Monocarborane-stabilized iodonium salts enable regioselective B12-iodination of [CB11H12]−. [Link]

  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. 2025-08-08. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. 2018-12-03. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). 2018-01-25. [Link]

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. 2025-12-06. [Link]

  • RSC Publishing. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

Sources

Application Note: Microwave-Assisted Sequential Functionalization of 4-Bromo-6-chloro-3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-Bromo-6-chloro-3-iodo-2-methylpyridine represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). Its utility lies in the presence of three distinct halogen atoms (I, Br, Cl) positioned around a pyridine core, offering orthogonal reactivity profiles. This allows researchers to sequentially introduce three different pharmacophores with precise regiocontrol.

However, the presence of the 2-methyl group introduces significant steric strain at the C3 position, often stalling conventional thermal reactions. This Application Note details a microwave-assisted methodology that overcomes these steric barriers, accelerating reaction kinetics while maintaining strict chemo- and regioselectivity.[1]

Mechanistic Insight: The Halogen Hierarchy

Success with this scaffold depends entirely on respecting the oxidative addition rates of the carbon-halogen bonds. Under Palladium (Pd) catalysis, the reactivity order is governed by bond dissociation energies (BDE) and the electronic environment of the pyridine ring.

Reactivity Order (The "Handy" Rules)
  • C3-Iodine (Site A): The Weakest bond. Reacts first. Despite the steric hindrance from the C2-methyl group, the lability of the C-I bond dominates.

  • C4-Bromine (Site B): Intermediate reactivity. Reacts second. The C4 position is electron-deficient (para to Nitrogen), facilitating oxidative addition once the C3-I is consumed.

  • C6-Chlorine (Site C): Strongest bond. Reacts last. Requires electron-rich, bulky ligands and higher activation energies.

Microwave "Specific" Effects

The 2-methyl substituent creates a "steric gate" at C3. Conventional heating often results in prolonged reaction times, leading to dehalogenation byproducts at C4 or C6. Microwave irradiation provides rapid, volumetric heating (Arrhenius rate enhancement), effectively "jumping" the activation energy barrier of the sterically hindered C3-coupling without exposing the molecule to prolonged thermal stress that degrades the C4/C6 sites.

Visual Workflow & Reactivity Map

The following diagram illustrates the sequential logic required to functionalize this scaffold without "scrambling" the regiochemistry.

ReactivityMap cluster_legend Reactivity Hierarchy Scaffold 4-Bromo-6-chloro- 3-iodo-2-methylpyridine Step1 Step 1: C3-Functionalization (Suzuki Coupling) Scaffold->Step1 Target: C3-I (Most Reactive) MW: 80°C Step2 Step 2: C4-Functionalization (Sonogashira Coupling) Step1->Step2 Target: C4-Br (Intermediate) MW: 100°C Step3 Step 3: C6-Functionalization (Buchwald-Hartwig) Step2->Step3 Target: C6-Cl (Least Reactive) MW: 140°C Legend Order: I > Br > Cl Sterics: C3 hindered by C2-Me

Figure 1: Sequential functionalization workflow based on halogen bond strength and microwave activation energy requirements.

Experimental Protocols

Protocol 1: C3-Selective Suzuki-Miyaura Coupling

Objective: Replace C3-Iodine with an aryl group while leaving C4-Br and C6-Cl intact. Challenge: Steric hindrance from C2-Methyl.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%) — Chosen for robustness against sterics.

    • Base: K₂CO₃ (2.0 equiv, 2M aqueous)

    • Solvent: 1,4-Dioxane (degassed)

  • Microwave Method:

    • Load all reagents into a 10 mL microwave process vial.

    • Cap and purge with Argon for 60 seconds.

    • Irradiation: Heat to 80°C for 10 minutes . (Use "Dynamic" mode; Max Power 150W).

    • Note: Do not exceed 100°C. Higher temps may activate the C4-Br.

  • Validation: TLC (Hex/EtOAc 8:2) should show consumption of starting material. The C4-Br and C6-Cl signals should remain visible in ¹³C NMR.

Protocol 2: C4-Selective Sonogashira Coupling

Objective: React the C4-Bromine with a terminal alkyne.[2] Mechanistic Note: With C3 now substituted, C4 is the most reactive remaining site.

  • Reagents:

    • Substrate: C3-Arylated intermediate (1.0 equiv)

    • Alkyne: Phenylacetylene (1.2 equiv)

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

    • Co-Catalyst: CuI (2 mol%)

    • Base: Triethylamine (Et₃N) (3.0 equiv)

    • Solvent: DMF/THF (1:1)

  • Microwave Method:

    • Dissolve substrate, catalyst, and CuI in solvent in a microwave vial.

    • Add Et₃N and Alkyne last.[2]

    • Irradiation: Heat to 100°C for 20 minutes .

    • Work-up: DMF requires thorough aqueous washing to remove.

Protocol 3: C6-Selective Buchwald-Hartwig Amination

Objective: Aminate the recalcitrant C6-Chlorine. Challenge: C-Cl bond is strong and electron-rich ligands are required.

  • Reagents:

    • Substrate: C3, C4-functionalized intermediate (1.0 equiv)

    • Amine: Morpholine (1.5 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: Xantphos (4 mol%) — Crucial for activating aryl chlorides.

    • Base: Cs₂CO₃ (2.5 equiv) — Stronger anhydrous base required.

    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Microwave Method:

    • Prepare the catalyst/ligand complex in the vial by stirring in solvent for 5 mins under Argon.

    • Add substrate, amine, and base.[3][4]

    • Irradiation: Heat to 140°C for 30 minutes .

    • Note: This step requires the highest energy input.

Data Summary & Comparison

ParameterStep 1 (C3-I)Step 2 (C4-Br)Step 3 (C6-Cl)
Reaction Type Suzuki-MiyauraSonogashiraBuchwald-Hartwig
Target Halogen IodineBromineChlorine
MW Temperature 80°C100°C140°C
Time (MW) 10 min20 min30 min
Catalyst System Pd(dppf)Cl₂Pd(PPh₃)₂Cl₂ / CuIPd₂(dba)₃ / Xantphos
Key Selectivity Factor Bond weakness (C-I)Electronic activation (C4)Ligand acceleration (Xantphos)

Troubleshooting Guide

  • Issue: Loss of Regioselectivity (Step 1)

    • Symptom:[3][4][5][6][7][8][9][10][11][12][13] Mixtures of C3 and C4 products.

    • Fix: Lower MW temp to 60°C and extend time. Switch base to weaker Na₂CO₃.

  • Issue: No Reaction at C6 (Step 3)

    • Symptom:[3][4][5][6][7][8][9][10][11][12][13] Starting material recovery.

    • Fix: Increase temp to 160°C. Ensure solvent is strictly anhydrous (water kills the active catalyst for chlorides). Switch ligand to BrettPhos.

  • Issue: Protodehalogenation

    • Symptom:[3][4][5][6][7][8][9][10][11][12][13] Loss of Halogen without coupling (replaced by H).

    • Fix: Reduce reaction temperature.[4] This is often caused by overheating in protic solvents.

References

  • Handy, C. J., & Zhang, Y. (2001). "The regioselective synthesis of di- and trisubstituted pyridines." Organic Preparations and Procedures International. (Foundational work on halopyridine reactivity order).

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

  • Schlosser, M. (2005). "The 2×3 Rules of Regioselectivity." European Journal of Organic Chemistry. (Detailed electronic analysis of pyridine substitution).

  • BenchChem Application Note. (2025). "Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

Sources

Troubleshooting & Optimization

Optimization of temperature and pressure for 6-chloro substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

This guide addresses the critical process parameters (CPPs) for converting hypoxanthine and substituted purinones to 6-chloropurines. This transformation is a cornerstone in the synthesis of nucleoside analogs (e.g., acyclovir, mercaptopurine).

While Phosphorus Oxychloride (


) is the standard reagent, users frequently encounter incomplete conversion , "black tar" decomposition , and runaway exotherms during workup . This document moves beyond standard recipes to explain the causality of these failures and provides optimized protocols for temperature and pressure management.

Mechanistic Insight: The Vilsmeier-Haack Pathway

To optimize temperature, one must understand the activation barrier. The reaction does not proceed via simple nucleophilic attack. It requires the in situ formation of a highly reactive chloroiminium species (Vilsmeier-Haack reagent) when catalyzed by tertiary amines like N,N-Dimethylaniline (DMA) or Dimethylformamide (DMF) .

Diagram 1: Catalytic Activation Pathway

Figure 1: The catalytic cycle showing the activation of


 by DMF/DMA and the subsequent chlorination of the purine substrate.

VilsmeierMechanism POCl3 POCl3 + Catalyst (DMF/DMA) Vilsmeier Vilsmeier Salt (Active Electrophile) POCl3->Vilsmeier Activation (Fast) Intermediate Dichlorophosphate Intermediate Vilsmeier->Intermediate + Substrate (Rate Limiting) Substrate Hypoxanthine (Keto-Tautomer) Intermediate->Substrate Reversible if HCl not removed Product 6-Chloropurine + HCl + PO2Cl2- Intermediate->Product Elimination (Requires Heat)

Optimization of Critical Process Parameters (CPPs)

Temperature: The "Goldilocks" Zone

The chlorination of hypoxanthine is kinetically demanding.

  • < 80°C: Reaction is sluggish.[1] The active Vilsmeier salt forms, but the substitution into the purine ring is too slow, leading to hydrolysis upon quenching (reverting to starting material).

  • > 110°C (Prolonged): The product (6-chloropurine) is thermally unstable in the presence of strong acid (

    
    ) and excess 
    
    
    
    , leading to polymerization ("Black Tar").

Recommendation: Maintain reaction temperature at 100–105°C (gentle reflux of


). If using a catalyst (DMA), reduce temperature to 85–90°C  to preserve product integrity.
Pressure: Overcoming Solubility Limits

Standard reflux allows


 gas to escape, driving the equilibrium forward (Le Chatelier’s principle). However, in sealed vessels (pressure tubes or autoclaves), trapping 

can be detrimental unless a scavenger is used, OR if the temperature is raised significantly to overcome the activation energy of deactivated substrates.

Comparative Data: Open Reflux vs. Sealed Tube

ParameterMethod A: Open Reflux (Standard)Method B: Sealed Tube (High Performance)
Temperature 105°C (Boiling point of

)
145°C
Pressure Atmospheric (1 bar)~4–6 bar (Autogenous)
Time 4–8 Hours45–90 Minutes
Conversion 85–92%>98%
Impurity Profile Moderate (requires recrystallization)Cleaner (if time is strictly controlled)
Safety Risk Low (HCl venting required)High (Risk of vessel rupture)

Critical Note: Method B (Sealed Tube) is recommended only for electron-deficient purines that fail to react under reflux. It requires specialized pressure-rated glass (e.g., Ace Glass pressure tubes) or Hastelloy autoclaves.

Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid black tar. What happened?

Diagnosis: Thermal decomposition. Root Cause:

  • Overheating: Bath temperature >120°C.

  • Moisture: Water in the starting material reacts with

    
     to generate phosphoric acid, which catalyzes polymerization.
    Solution: 
    
  • Dry hypoxanthine in a vacuum oven (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 4h) before use. Moisture content must be <0.5%.
    
  • Use a catalyst (DMF/DMA) to lower the required reaction temperature.

Q2: My LC-MS shows 90% conversion, but I isolate 0% product after workup.

Diagnosis: Hydrolysis during quench.[1][2][3] Root Cause: 6-chloropurines are susceptible to acid hydrolysis. If you quench


 into water without temperature control, the generated 

+ Heat reverts the product back to hypoxanthine. Solution: Use the Reverse Quench technique (see Protocol below) and maintain pH > 7 during extraction if possible.
Q3: The reaction stalls at 80% conversion. Adding more doesn't help.

Diagnosis: Product inhibition or


 saturation.
Solution: 
  • Purge: Bubble dry Nitrogen through the reaction to remove dissolved

    
    .
    
  • Catalyst: Add 5 mol% N,N-Dimethylaniline (DMA). It acts as an acid scavenger and a nucleophilic catalyst.

Optimized Experimental Protocol

Standard Operating Procedure for 10g Scale

Phase 1: Reaction[5][6]
  • Setup: Flame-dried 250mL Round Bottom Flask (RBF) with a condenser and drying tube (

    
    ).
    
  • Reagents: Charge Hypoxanthine (10g, 73.5 mmol),

    
     (100mL, ~10 vol), and N,N-Dimethylaniline (8mL).
    
  • Activation: Heat to 100°C (internal temp). Monitor via HPLC every hour.

  • Completion: Reaction is usually complete in 4–5 hours.

Phase 2: The "Reverse Quench" (Safety Critical)

Most accidents occur here. Never add water to the reaction flask.

  • Concentration: Distill off excess

    
     under reduced pressure at <60°C . (Residue will be a thick oil).
    
  • Dilution: Dissolve the residue in cold Dichloromethane (DCM) or Chloroform.

  • Quenching:

    • Prepare a beaker with Crushed Ice +

      
       (adjust to pH 8–9).
      
    • Slowly pour the organic reaction mixture into the stirring ice/base mixture.

    • Keep quench temp <20°C .

Diagram 2: Workup Decision Tree

Figure 2: Logic flow for safe workup and isolation of 6-chloropurine.

WorkupFlow Start Reaction Complete (HPLC >98%) Distill Vacuum Distill Excess POCl3 (Bath < 70°C) Start->Distill Residue Thick Red/Brown Oil Distill->Residue Choice Solubility Check Residue->Choice PathA Dilute with DCM (Preferred) Choice->PathA Standard PathB Dilute with Ice/Water (Direct) Choice->PathB If Product Insol. in DCM Quench REVERSE QUENCH Pour Org. into Ice/NH4OH PathA->Quench PathB->Quench High Exotherm Risk! Result Phase Separate Wash, Dry, Concentrate Quench->Result

References

  • Safety in POCl3 Hydrolysis: Achmatowicz, M., et al. "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 2010.[2] 
    
  • Catalytic Mechanism: Robins, M. J., et al. "Nucleic acid related compounds. 11. Adenosine to 6-chloropurine riboside." Canadian Journal of Chemistry, 1981.

  • High Pressure Optimization: "Development of a Manufacturing Process for S-892216." ChemRxiv, 2025.[4]

  • General Synthesis: "Chemical synthesis method of 6-chloropurine." Patent CN102336755A.

Sources

Technical Support Center: Navigating Steric Hindrance in 2-Methyl Substituted Pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for reactions involving 2-methyl substituted pyridines (picolines). The inherent electronic properties and steric profile of these scaffolds present unique challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, offering solutions grounded in mechanistic understanding.

Part 1: Foundational Challenges & FAQs

This section addresses the fundamental issues that make 2-methylpyridine reactions non-trivial.

Q1: Why are my reactions with 2-methylpyridines consistently low-yielding compared to other aryl compounds?

A: This is a common and valid frustration. The challenges with 2-methylpyridines are twofold, stemming from both electronic and steric factors.

  • Electronic Deactivation: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivates the ring towards common electrophilic aromatic substitution reactions that are routine for benzene derivatives.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is a potent Lewis base. It can coordinate strongly to metal catalysts (e.g., Palladium, Rhodium), forming inactive or less active catalytic species.[1][3][4] This coordination can significantly slow down or halt the catalytic cycle.

  • Steric Hindrance: The methyl group at the 2-position acts as a steric shield. It physically blocks the approach of reagents and catalysts to the nitrogen atom and the adjacent C3 position. This hindrance is a major factor in lowering reaction rates and yields, especially in reactions requiring coordination to the nitrogen or functionalization at neighboring sites.[5][6][7]

Q2: I'm struggling with regioselectivity. Why am I getting mixtures of isomers?

A: Regioselectivity is a significant hurdle.[1] The substitution pattern is a delicate interplay between the directing effects of the existing substituents and the inherent reactivity of the pyridine ring.

  • Inherent Reactivity: In the absence of strong directing groups, electrophilic substitution tends to occur at the C3 position, while nucleophilic and radical substitutions are favored at the C2 and C4 positions.[8]

  • Directing Group Influence: The 2-methyl group itself is a weak activating group and directs ortho and para (i.e., to C3 and C5). However, this is often overridden by the strong electronic pull of the ring nitrogen.

  • Metalation Selectivity: In deprotonation reactions, the Lewis basic nitrogen atom directs strong bases to the C2 position, making it challenging to functionalize other positions like C4, even if it's electronically more acidic.[9]

To overcome these issues, specific strategies like using directing groups or the N-oxide strategy are often required to force the reaction to a single desired position.

Part 2: Troubleshooting Specific Reaction Classes

A. Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Q3: My Suzuki-Miyaura reaction with 2-bromo-6-methylpyridine is sluggish and gives significant homocoupling of my boronic acid. What's wrong?

A: This points towards catalyst inhibition and/or slow oxidative addition. The 2-methyl group exacerbates the already problematic coordination of the pyridine nitrogen to the palladium center.

Troubleshooting Flowchart:

G cluster_catalyst Catalyst System Optimization cluster_conditions Condition Optimization cluster_reagents Reagent Integrity start Low Yield / Sluggish Suzuki Reaction check_catalyst 1. Catalyst & Ligand System start->check_catalyst check_conditions 2. Reaction Conditions start->check_conditions check_reagents 3. Reagent Quality start->check_reagents ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, Buchwald Ligands) check_catalyst->ligand Mitigates N-coordination base Screen Different Bases (e.g., Cs2CO3, K3PO4, K2CO3) check_conditions->base boronic Check Boronic Acid Quality (Anhydrides can form upon storage) check_reagents->boronic precatalyst Switch to a More Active Pre-catalyst (e.g., G3/G4 Palladacycles) ligand->precatalyst loading Increase Catalyst Loading (e.g., from 1-2 mol% to 3-5 mol%) precatalyst->loading temp Adjust Temperature (Lower temp may reduce homocoupling) base->temp solvent Ensure Adequate Solubility (Try Dioxane, Toluene, or 2-MeTHF) temp->solvent dry Ensure Anhydrous Conditions (Pyridine substrates can be hygroscopic) boronic->dry

Caption: Troubleshooting Decision Tree for Suzuki Reactions.

Detailed Explanation:

  • The Ligand is Critical: Standard ligands like PPh₃ are often ineffective. The key is to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[1][3] These ligands have two primary functions:

    • They are sterically demanding, creating a crowded environment around the palladium center that physically discourages the pyridine nitrogen from coordinating.

    • Their electron-donating nature makes the palladium center more electron-rich, which promotes the rate-limiting oxidative addition step with the sterically hindered 2-halopyridine.

  • Catalyst Activity: If ligand screening fails, consider a more active palladium pre-catalyst. Modern palladacycles (G3, G4) are designed for challenging substrates and can initiate the catalytic cycle more efficiently.[3]

  • Base and Temperature: The choice of base can be crucial. Cesium carbonate (Cs₂CO₃) is often effective but screening others like K₃PO₄ is worthwhile. Homocoupling is often exacerbated by higher temperatures, so try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time.[3]

Table 1: Ligand Selection Guide for Cross-Coupling of 2-Substituted Pyridines
Reaction TypeRecommended LigandsRationale
Suzuki-Miyaura SPhos, XPhos, RuPhosBulky, electron-rich monophosphines; excellent for sterically hindered substrates.[3][10]
Buchwald-Hartwig BINAP, DPPF, XantphosBidentate ligands that can stabilize the catalyst and facilitate C-N bond formation.[3][11]
Sonogashira XPhos, JohnPhosOften used in "copper-free" protocols to avoid Glaser side reactions.[3]
Negishi/Stille MPhos, P(t-Bu)₃Strong electron-donating ligands that promote oxidative addition of less reactive electrophiles.
B. Deprotonation and Lithiation Reactions
Q4: I'm trying to deprotonate the methyl group of 2-picoline with n-BuLi, but I'm getting a complex mixture and low yield of the desired product after quenching with an electrophile. What is happening?

A: Direct lithiation of 2-picoline with alkyllithium reagents is notoriously difficult. You are likely encountering several competing pathways:

  • Addition to the Pyridine Ring: n-BuLi can act as a nucleophile and add to the C=N bond of the pyridine ring, leading to dihydropyridine adducts.[12]

  • Competitive Ring Deprotonation: The C6 proton is also acidic and can be deprotonated, leading to a mixture of lithiated species.[13]

Solutions:

  • Use a Hindered Non-Nucleophilic Base: The standard solution is to switch from n-BuLi to a hindered amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[12] These bases are too bulky to add to the pyridine ring and will selectively deprotonate the most acidic proton, which is typically on the methyl group.[14]

  • Complexation Strategy: An alternative approach involves pre-complexing the 2-picoline with a Lewis acid like BF₃. The BF₃ coordinates to the nitrogen lone pair, which increases the acidity of the methyl protons and prevents the base from interacting with the nitrogen. Subsequent addition of LDA can then lead to clean deprotonation of the methyl group.[15]

  • Use a Superbase: For deprotonating the ring at C6, a "superbase" like n-BuLi-LiDMAE (lithium 2-dimethylaminoethoxide) can be highly effective and regioselective, even in the presence of a directing group at C2.[13][15][16]

C. Nucleophilic Aromatic Substitution (SNAr)
Q5: My SNAr reaction on 2-chloro-6-methylpyridine with a secondary amine is failing, while the same reaction on 2-chloronitrobenzene works perfectly. Why the difference?

A: This highlights the critical role of electronic activation in SNAr reactions.

  • Insufficient Activation: SNAr proceeds through a Meisenheimer complex, a negatively charged intermediate. This intermediate is stabilized by strong electron-withdrawing groups (EWGs) like -NO₂. The pyridine nitrogen is an EWG, but it is often not activating enough on its own to facilitate reactions with moderate nucleophiles like secondary amines. The 2-methyl group is slightly electron-donating, which further disfavors the reaction.

  • Steric Hindrance: The 6-methyl group sterically hinders the approach of the amine nucleophile to the C2 position, significantly increasing the activation energy of the reaction.[17]

Troubleshooting Steps:

  • Increase Nucleophile Strength: If possible, deprotonate the amine with a strong base (e.g., NaH) to form the more nucleophilic amide anion.

  • More Forcing Conditions: Increase the reaction temperature significantly. Microwave irradiation can be very effective for accelerating sluggish SNAr reactions.[18]

  • Activate the Ring: The most robust solution is to convert the pyridine to its N-oxide. The N-oxide group is a much stronger activating group for SNAr at the C2 and C4 positions.[19][20] After the substitution, the N-oxide can be easily removed.

Part 3: Strategic Solutions & Protocols

The Pyridine N-Oxide Strategy: A Powerful Tool

Formation of the pyridine N-oxide is one of the most effective strategies to overcome both steric and electronic challenges.[19][21]

Why it Works:

  • Altered Electronics: The N-oxide group is strongly electron-withdrawing via induction but can be electron-donating through resonance. This makes the C2 and C4 positions highly electron-deficient and susceptible to nucleophilic attack.[22]

  • Masking the Nitrogen: The N-O bond effectively "hides" the nitrogen's lone pair, preventing it from coordinating to and poisoning metal catalysts.[1][19]

  • Directing C-H Functionalization: In palladium-catalyzed C-H functionalization reactions, the N-oxide can act as an excellent directing group, facilitating selective reactions at the C2 position.[23]

N_Oxide_Workflow Start 2-Methylpyridine Step1 Step 1: N-Oxidation (e.g., m-CPBA, H₂O₂/AcOH) Start->Step1 N_Oxide 2-Methylpyridine N-Oxide Step1->N_Oxide Step2 Step 2: Functionalization (SNAr, C-H Activation, etc.) N_Oxide->Step2 Functionalized_N_Oxide Functionalized N-Oxide Step2->Functionalized_N_Oxide Step3 Step 3: Deoxygenation (e.g., PCl₃, PPh₃, H₂/Pd) Functionalized_N_Oxide->Step3 End Functionalized 2-Methylpyridine Step3->End

Caption: The Pyridine N-Oxide Strategic Workflow.

Protocol: N-Oxidation of 2-Methylpyridine
  • Setup: In a round-bottom flask equipped with a stir bar, dissolve 2-methylpyridine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 equiv) portion-wise, monitoring the internal temperature to keep it below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-CBA), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-oxide can often be used without further purification, or it can be purified by column chromatography or recrystallization.

Safety Note: Peroxy acids are potentially explosive; handle with care and avoid friction.

Part 4: References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]

  • Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Academia.edu. [Link]

  • C–H bond activation of 2-methylquinolines and 2-methylpyridine. ResearchGate. [Link]

  • Ni-catalyzed alkenylation of triazolopyridines: synthesis of 2,6-disubstituted pyridines. National Library of Medicine. [Link]

  • Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]

  • Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines. ACS Publications. [Link]

  • Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]

  • 2-Methylpyridine functionalization via the N-oxide strategy. ResearchGate. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • C–H functionalization of pyridines. Royal Society of Chemistry. [Link]

  • Palladium Catalysts for Cross-Coupling Reactions. Aure Chemical. [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Royal Society of Chemistry. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Library of Medicine. [Link]

  • Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. Royal Society of Chemistry. [Link]

  • Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • 2-Methylpyridine. Wikipedia. [Link]

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Royal Society of Chemistry. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. National Library of Medicine. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Europe PMC. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

  • Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Publications. [Link]

  • Ortho-Para directing groups and Ring activators. YouTube. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Library of Medicine. [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • Directed ortho‐metalation and functionalization of various nitrogen... ResearchGate. [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. National Library of Medicine. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Reactivity of Pyridine-N-Oxide. YouTube. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Library of Medicine. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

  • Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. [Link]

  • Strategies for the meta‐C−H functionalization of pyridines.... ResearchGate. [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [Link]

  • Pyridine. Wikipedia. [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. National Library of Medicine. [Link]

  • Effect on steric hindrance on nucleophiles. Reddit. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. University of Groningen. [Link]

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Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of 4-Bromo-6-chloro-3-iodo-2-methylpyridine: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a detailed protocol for the crystallographic analysis of 4-Bromo-6-chloro-3-iodo-2-methylpyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As no public crystallographic data for this specific compound currently exists, this document serves as both a practical guide for its structural determination and a comparative analysis against structurally related compounds.

The Critical Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1][2] This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties, predicting its behavior, and designing new functional materials and therapeutics.

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure involves several key stages. This protocol outlines the best practices for the crystallographic analysis of this compound.

Crystal Growth: The Foundation of Quality Data

The initial and often most challenging step is growing a high-quality single crystal suitable for diffraction. For a small organic molecule like this compound, several common techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and may require screening of several options.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

The selection of an appropriate solvent or solvent system is crucial and often determined empirically.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as it rotates, the diffracted X-rays are recorded by a detector. The resulting diffraction pattern is a series of spots of varying intensities, which contains the information about the crystal's internal structure.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is then "solved" using computational methods, such as direct methods or the Patterson function, to determine the positions of the atoms in the unit cell. This initial model is then refined using a least-squares process to improve the agreement between the calculated and observed diffraction data. The final result is a detailed three-dimensional model of the molecule.

Comparative Analysis with Structurally Related Halogenated Pyridines

In the absence of experimental data for this compound, a comparative analysis with structurally similar compounds for which crystallographic data is available provides valuable insights into the expected structural parameters. The Cambridge Structural Database (CSD), a comprehensive repository of small-molecule organic and metal-organic crystal structures, is the primary resource for this information.[3][4][5]

The following table summarizes key crystallographic data for selected halogenated pyridines retrieved from the CSD. This data can serve as a benchmark for the future analysis of this compound.

CompoundCCDC Deposition No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2-Amino-3,5-dichloro-6-methylpyridine717305C₆H₆Cl₂N₂MonoclinicP2₁/n7.90219.16611.09990122.0790
2,6-Dichloro-3-nitropyridine-C₅H₂Cl₂N₂O₂MonoclinicP2₁/c7.902119.16611.098790122.07290
4-Bromopyridine-C₅H₄BrN--------

Note: Complete crystallographic data for 2,6-Dichloro-3-nitropyridine and 4-Bromopyridine were not fully available in the initial public search and would require access to the full CSD for detailed comparison.

Expected Structural Features of this compound

Based on the structures of related halogenated pyridines, we can anticipate several key features in the crystal structure of this compound:

  • Planarity: The pyridine ring is expected to be essentially planar.

  • Bond Lengths and Angles: The C-C and C-N bond lengths within the pyridine ring will be in the typical aromatic range. The C-halogen bond lengths will increase with the size of the halogen (C-Cl < C-Br < C-I).

  • Intermolecular Interactions: The presence of multiple halogen atoms will likely lead to significant halogen bonding and other non-covalent interactions in the crystal packing. These interactions play a crucial role in determining the solid-state properties of the material.

Figure 2: 2D structure of this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the experimental determination of the crystal structure of this compound. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can obtain the precise three-dimensional structure of this molecule. The comparative data from structurally related compounds offers a valuable reference point for the analysis and interpretation of the experimental results. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its potential applications in various scientific fields.

References

Sources

Comparative Guide: Infrared (IR) Spectroscopy Characteristic Peaks for Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated pyridines are ubiquitous scaffolds in modern drug discovery, serving as critical intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy remains a rapid, non-destructive, and cost-effective tool for verifying starting material purity, monitoring reaction endpoints, and differentiating regioisomers (2-, 3-, vs. 4-substitution) in real-time.

This guide provides a definitive comparison of the vibrational signatures of fluorinated, chlorinated, brominated, and iodinated pyridines. It moves beyond generic textbook values, offering field-validated spectral windows and experimental protocols designed to minimize artifacts caused by the volatility and hygroscopic nature of these heterocycles.

Fundamental Principles: The Halogen Effect

To interpret the spectra accurately, one must understand how the halogen substituent perturbs the pyridine ring's electronic environment.

  • Inductive Effect (-I): Halogens are electronegative (F > Cl > Br > I). They withdraw electron density through the sigma bond, shortening adjacent C-C and C-N bonds and typically increasing the frequency of ring breathing modes.

  • Resonance Effect (+M): Halogens have lone pairs that can donate into the

    
    -system. While weaker than the -I effect, this conjugation is position-dependent (strongest at C2 and C4) and affects the C-X bond order.
    
  • Mass Effect: As the mass of the halogen increases (F

    
     I), the C-X stretching frequency drops dramatically, moving from the fingerprint region (C-F) into the far-IR (C-I).
    
Visualization: Electronic Impact on Vibrational Modes

HalogenEffect Halogen Halogen Substituent (X) Inductive Inductive Effect (-I) (Electron Withdrawal) Halogen->Inductive Resonance Resonance Effect (+M) (Lone Pair Donation) Halogen->Resonance RingVib Ring Stretching (C=C/C=N) Shift: +10 to +30 cm⁻¹ Inductive->RingVib Shortens Ring Bonds Frequency Vibrational Frequency (ν) Inductive->Frequency Blue Shift (Higher ν) CXBond C-X Bond Strength (Force Constant k) Resonance->CXBond Increases Bond Order (C2/C4) CXBond->Frequency ν ∝ √k/μ

Figure 1: Mechanistic flow of how halogen electronic effects translate to observed IR frequency shifts.

Comparative Analysis: Characteristic Peaks

The following data consolidates experimental values for monosubstituted halogenated pyridines. Note that "Fingerprint" regions are complex; the ranges provided are the most diagnostic bands.

Table 1: Master Frequency Guide (cm⁻¹)
Vibration ModeFunctional GroupFluoro- (F) Chloro- (Cl) Bromo- (Br) Iodo- (I)
C-X Stretch C-X Bond1250 – 1150 (Very Strong)780 – 700 (Strong, often coupled)690 – 515 (Med/Strong)< 500 (Far IR, rarely seen)
Ring Stretch C=N / C=C1610 – 15801590 – 15701580 – 15601570 – 1550
C-H Stretch Arom.[1][2][3][4][5][6][7][8] C-H3100 – 30503090 – 30503080 – 30303070 – 3020
Table 2: Isomer Differentiation (C-H Out-of-Plane Bending)

The Out-of-Plane (OOP) bending region (900–700 cm⁻¹) is the most reliable method for distinguishing regioisomers (2-, 3-, vs 4-position). These patterns mimic substituted benzenes but are influenced by the nitrogen atom.

Substitution2-Halopyridine (Ortho-like)3-Halopyridine (Meta-like)4-Halopyridine (Para-like)
Diagnostic OOP Band 780 – 740 cm⁻¹ 810 – 780 cm⁻¹ 850 – 800 cm⁻¹
Secondary Band ~990 cm⁻¹ (Ring breathing)~690 cm⁻¹ (Ring deform)~500 cm⁻¹ (Ring deform)
Symmetry Group



Critical Insight: 4-substituted pyridines often show a single, intense band near 820 cm⁻¹, whereas 2- and 3-substituted isomers show more complex splitting patterns due to lower symmetry.

Detailed Spectral Interpretation

A. The "Fingerprint" Region: C-X Stretches
  • Fluoropyridines: Look for a massive, broad absorption between 1250–1150 cm⁻¹ . This is the C-F stretch and is often the strongest peak in the entire spectrum, easily overpowering the C=N stretches.

  • Chloropyridines: The C-Cl stretch is not an isolated mode. It couples with ring vibrations. In 2-chloropyridine, a characteristic doublet often appears near 754 cm⁻¹ and 741 cm⁻¹ .

  • Bromopyridines: The C-Br stretch moves to 690–515 cm⁻¹ . Caution: This overlaps with the C-H OOP bending region. You must cross-reference with the 3000 cm⁻¹ region to confirm aromaticity.

B. The Ring Region: C=N and C=C

Unsubstituted pyridine has a "breathing" mode at ~990 cm⁻¹.

  • 2-Substitution: The substituent disturbs the symmetry significantly, often splitting the 1580 cm⁻¹ band into a doublet.

  • H-Bonding: If your sample is wet or in a protic solvent, the C=N band (approx. 1440 cm⁻¹) will shift +10 to +20 cm⁻¹ due to hydrogen bonding with the lone pair on Nitrogen.

Experimental Protocol: Validated Workflow

Handling halogenated pyridines requires specific precautions. 2-chloropyridine and 2-fluoropyridine are volatile liquids; 4-chloropyridine hydrochloride is a deliquescent solid.

Method A: Attenuated Total Reflectance (ATR) - Preferred for Liquids

Best for: 2-Fluoropyridine, 2-Chloropyridine, 3-Bromopyridine.

  • Crystal Check: Ensure the Diamond or ZnSe crystal is clean. Background scan (air) must be flat.

  • Sample Loading: Apply 10-20 µL of neat liquid. Cover with the volatile cover immediately to prevent evaporation and toxicity exposure.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (sufficient for neat liquids)

    • Range: 4000 – 600 cm⁻¹ (ZnSe cuts off at 650 cm⁻¹; use Diamond/KRS-5 for Bromides/Iodides to see <600 cm⁻¹).

  • Cleaning: Wipe with isopropanol. Avoid acetone if using a ZnSe crystal (can degrade the housing adhesive over time).

Method B: KBr Pellet - Preferred for Solid Salts

Best for: 4-Chloropyridine HCl, 3,5-Dibromopyridine.

  • Preparation: Mix 2 mg of sample with 200 mg dry KBr (spectral grade).

  • Grinding: Grind in an agate mortar until a fine powder (no sparkles). Note: Pyridinium salts are hygroscopic. Work quickly or use a glovebox.

  • Pressing: Press at 8-10 tons for 2 minutes.

  • Validation: If a broad band appears at 3400 cm⁻¹ (O-H), the KBr was wet. Dry the pellet in an oven at 80°C or subtract the blank KBr spectrum.

Workflow: Isomer Differentiation

IsomerID cluster_verify Verification Step Start Unknown Halopyridine Spectrum CheckOOP Analyze 900-700 cm⁻¹ Region (C-H OOP Bending) Start->CheckOOP Para Strong Band 850-800 cm⁻¹ CheckOOP->Para Meta Strong Band 810-780 cm⁻¹ CheckOOP->Meta Ortho Strong Band 780-740 cm⁻¹ CheckOOP->Ortho Result4 Likely 4-Substituted (C2v Symmetry) Para->Result4 Result3 Likely 3-Substituted Meta->Result3 Result2 Likely 2-Substituted Ortho->Result2 Verify Check C-X Stretch: F: ~1200 (Strong) Cl: ~740 (Med) Br: ~600 (Med) Result4->Verify Result3->Verify Result2->Verify

Figure 2: Decision tree for identifying regioisomers based on C-H Out-of-Plane bending frequencies.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Chloropyridine.[9] National Institute of Standards and Technology. Available at: [Link]

  • Mohan, S., & Murugan, R. (1992).[6] Vibrational Spectra and Normal Coordinate Analysis of 2-Chloropyridine. Indian Journal of Pure & Applied Physics, 30, 283.[6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Authoritative text on C-H OOP bending correlations).

  • Varsanyi, G. (1969). Vibrational Spectra of Benzene Derivatives.[6][10][11] Academic Press. (Foundational text establishing the correlation between benzene and pyridine substitution patterns).

  • PubChem. 3-Fluoropyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

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